molecular formula C14H14N2 B8502181 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline

2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8502181
M. Wt: 210.27 g/mol
InChI Key: CIOBWNSCGKJAQU-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by a tetrahydroisoquinoline core fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyridine ring.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a phenyl group instead of a pyridine ring.

    2-(2-Fluorophenyl)pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline: Contains a fluorophenyl group, adding different chemical properties.

Uniqueness: 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the tetrahydroisoquinoline core and the pyridine ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H14N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-6,8-9H,7,10-11H2

InChI Key

CIOBWNSCGKJAQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-pyridine 1:1 hydrochloride (24.5 g, 163 mmol) and 1,2,3,4-tetrahydro-isoquinoline (65.3 g, 490 mmol) was slowly heated to 150° C. After 30 min the reaction mixture was cooled to rt, H2O (700 ml) and 2N NaOH (82 ml) was added followed by extraction with AcOEt (5 times 300 ml). The combined organic phases were dried (Na2SO4), and the solvent was evaporated. After trituration with pentane and recrystallization the title compound (30.2 g, 88%) was obtained as a light brown crystalline material. Mp. 95-96° C. (AcOEt), MS: m/e=210 (M+).
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